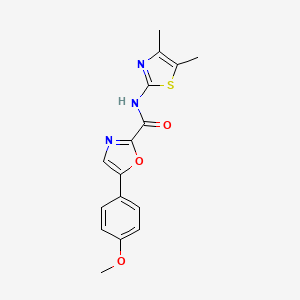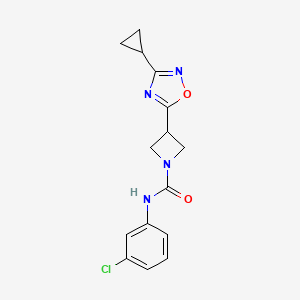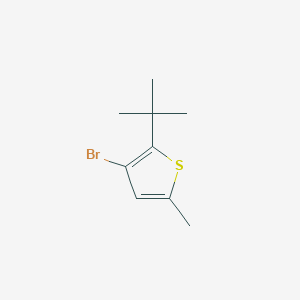![molecular formula C14H16N2O2 B2879964 N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide CAS No. 2411257-76-4](/img/structure/B2879964.png)
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known by its chemical name, CP-544326, and is a potent antagonist of the histamine H3 receptor.
作用機序
The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the inhibition of the histamine H3 receptor. This receptor is located in the central nervous system and is involved in the regulation of histamine release, as well as the release of other neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the histamine H3 receptor, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide can modulate the release of these neurotransmitters, leading to various physiological effects.
Biochemical and Physiological Effects
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and modulate the release of various neurotransmitters. Additionally, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potent and selective inhibition of the histamine H3 receptor. This allows researchers to study the effects of histamine modulation on various physiological processes, without the interference of other neurotransmitters. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult for some researchers to obtain.
将来の方向性
There are several future directions for the research and development of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide, as well as its potential side effects and limitations. Finally, the development of new synthesis methods and purification techniques could help to improve the availability and affordability of this compound for scientific research.
合成法
The synthesis method of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(1-Cyanopropoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified through various chromatographic techniques.
科学的研究の応用
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been widely used in scientific research due to its potential applications in the development of new drugs. This compound has been shown to be a potent antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
特性
IUPAC Name |
N-[[3-(1-cyanopropoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12(9-15)18-13-7-5-6-11(8-13)10-16-14(17)4-2/h4-8,12H,2-3,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZJJIBMXIJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)



![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)
![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)


